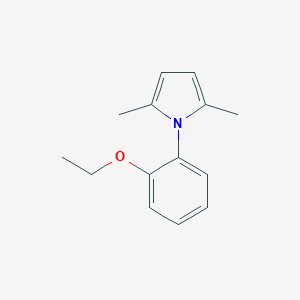
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole, also known as EDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDMP belongs to the pyrrole family and is a heterocyclic organic compound with a molecular formula of C13H15NO. The compound's unique structure and properties make it an attractive candidate for use in scientific research, particularly in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various physiological processes. For example, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Inhibition of COX-2 by 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole may contribute to the compound's anti-inflammatory properties.
Biochemical And Physiological Effects
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole in laboratory experiments is its relative ease of synthesis. In addition, the compound's unique structure and properties make it an attractive candidate for studying various physiological processes. However, one limitation of using 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole in laboratory experiments is its potential toxicity. Further studies are needed to determine the compound's toxicity profile and safe dosages for use in experiments.
Future Directions
There are several future directions for research on 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole. One area of interest is the development of new drugs based on the compound's structure and properties. In addition, further studies are needed to determine the compound's toxicity profile and safe dosages for use in experiments. Finally, research is needed to better understand the compound's mechanism of action and its potential applications in various fields, including medicinal chemistry and cell biology.
Conclusion
In conclusion, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole is a unique and promising compound for use in scientific research. The compound's structure and properties make it an attractive candidate for the development of new drugs and the study of various physiological processes. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole can be synthesized using a variety of methods, including the Hantzsch pyrrole synthesis and the Paal-Knorr synthesis. The Hantzsch pyrrole synthesis involves the reaction of an aldehyde, a β-ketoester, and ammonia, whereas the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine. Both methods have been successfully used to synthesize 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole in the laboratory.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. In addition, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-16-14-8-6-5-7-13(14)15-11(2)9-10-12(15)3/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOHDXJONMNPHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

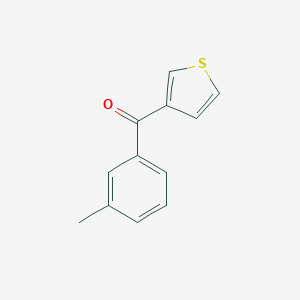
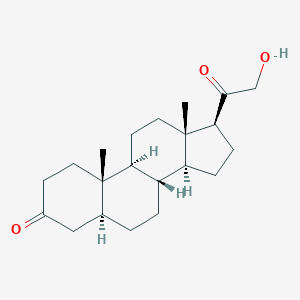
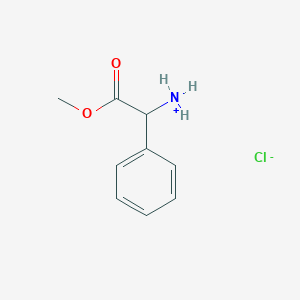

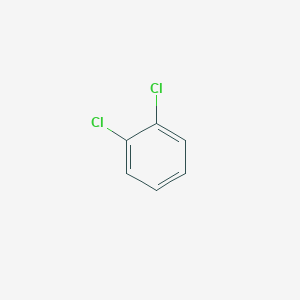
![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)
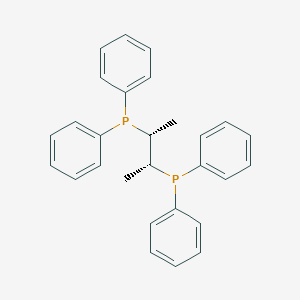
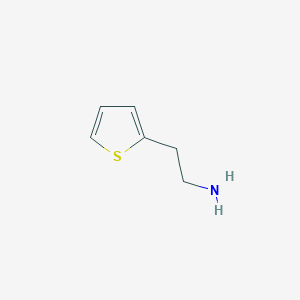
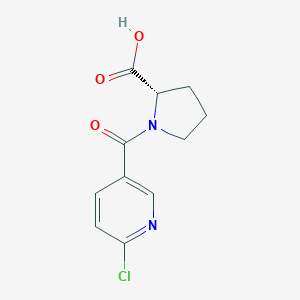
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)
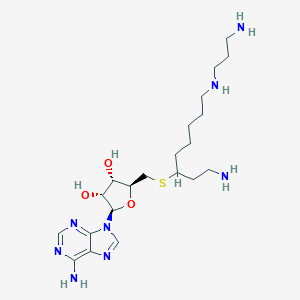
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
